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Compound of Interest

Compound Name: PL-100

Cat. No.: B1678511

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and analysis of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, a broad-spectrum
ultraviolet (UV) filter.

Chemical Identity and Properties

Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, also known by its INCI name, is a high-
performance, oil-soluble UV filter. Its chemical structure is characterized by a central triazine
ring substituted with methoxyphenyl and two bis-ethylhexyloxyphenol groups.

Table 1: Chemical and Physical Properties
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Property Value

2,2'-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-

UPAC Name diyl]bis[5-[(2-ethylhexyl)oxy]phenol]
CAS Number 187393-00-6

Molecular Formula CssH49N30s

Molecular Weight 627.8 g/mol

Appearance Light yellow to yellow powder[1]
Melting Point 80-85 °C[2][3]

Solubility Oil-soluble, insoluble in water[4]

UV Absorption Maxima (Amax) Approximately 310 nm and 345 nm[4]

Mechanism of Action: UV Absorption

Unlike compounds that may interact with biological signaling pathways, Bis-
Ethylhexyloxyphenol Methoxyphenyl Triazine's primary function is the physical absorption of
UV radiation. Upon absorbing UV photons, the molecule transitions to an excited state. It then
dissipates this energy primarily as heat, returning to its ground state, ready to absorb another
photon. This efficient photochemical process provides broad-spectrum protection against both
UVA and UVB radiation. Its high photostability ensures it can undergo this cycle repeatedly
without significant degradation.[5][6]

UV Photon (280-400 nm) Absorption BEMT (Ground State) Excitation BEMT (Excited State) g Heat (Vibrational Relaxation)
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Caption: Mechanism of UV absorption by Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine
(BEMT).
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Synthesis of Bis-Ethylhexyloxyphenol
Methoxyphenyl Triazine

The synthesis of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine can be achieved through
various routes. A common method involves a two-step process: a Friedel-Crafts reaction
followed by an alkylation step.

3.1. Synthesis Workflow

Step 1: Friedel-Crafts Acylation

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine + Resorcinol

Lewis Acid (e.g., AICI3)

Y
@,4-Bis(2,4-dihydroxyphenyI)-6-(4-methoxyphenyI)-l,3,5-triazin9

Step 2: Williamson Ethgr Synthesis (Alkylation)

mermediate + 2-Ethylhexyl bromi;‘

Base (e.g., K2CO3)

;

| Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine |
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Caption: General two-step synthesis workflow for Bis-Ethylhexyloxyphenol Methoxyphenyl
Triazine.

3.2. Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2,4-Bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine

To a reaction vessel, add 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine and resorcinol.
e Add a suitable solvent (e.g., sulfolane) and a Lewis acid catalyst (e.g., aluminum chloride).

e Heat the reaction mixture to 40-60 °C and stir for several hours until the reaction is complete,
as monitored by Thin Layer Chromatography (TLC).

e Upon completion, the reaction is quenched, and the intermediate product is isolated and
purified.

Step 2: Synthesis of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine

Dissolve the intermediate from Step 1 in a suitable solvent such as N,N-dimethylformamide
(DMF).

e Add a base, for instance, potassium carbonate, to the mixture.
o Heat the mixture to approximately 100 °C.

» Slowly add 2-ethylhexyl bromide to the reaction mixture and continue to stir at an elevated
temperature for several hours.

e Monitor the reaction progress by TLC.

e Once the reaction is complete, cool the mixture, and extract the product with a suitable
organic solvent (e.g., ethyl acetate).

e The crude product is then purified, for example, by column chromatography, to yield the final
product.
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Analytical Characterization

4.1. High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is commonly used for the quantification and purity
assessment of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine.

Table 2: HPLC Method Parameters

Parameter Description

RP-18 Nucleodur Gravity (150 x 4.6 mm, 5 um)

Column
[1]
) Ternary gradient of tetrahydrofuran, acetonitrile,
Mobile Phase ] ]
and aqueous acetic acid[1]
Detector Diode Array Detector (DAD)[1]
Detection Wavelength 330 nm[1]
Internal Standard Octyl dimethyl para-aminobenzoate (PABA)[1]

4.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used for the identification and
structural confirmation of the compound and its impurities.

e Expected [M+H]* ion: m/z 628.38[5]

4.3. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the absorption spectrum and confirm the UV-filtering
capabilities of the molecule.

Table 3: Typical UV-Vis Absorbance Specifications
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Parameter Specification

Absorbance (10 mg/L in 2-propanol, 341 nm, 1
>0.790
cm path length)

Specific Absorption (1% solution, 1 cm path
=790

length)

Efficacy and Safety Data

Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine is known for its high efficacy and favorable

safety profile.

Table 4: Efficacy and Regulatory Information

Parameter Details

Spectrum of Protection Broad-spectrum (UVA and UVB)[4]

Highly photostable; can stabilize other less

Photostability
stable UV filters like avobenzone.

Up to 10% in many regions, including the EU
Typical Concentration in Sunscreens and Australia. Not currently FDA-approved in
the USA.[7]

Table 5: Safety Profile

Parameter Finding

Skin Penetration Large molecular size limits skin absorption.

Studies have not shown evidence of estrogenic

Endocrine Disruption o
activity.

Generally considered to have a low potential for

Skin Sensitization o o
skin irritation and sensitization.
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Conclusion

Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine is a highly effective and photostable broad-
spectrum UV filter with a well-established safety profile. Its chemical properties and mechanism
of action make it a valuable ingredient in modern sunscreen formulations. The synthetic routes
and analytical methods described in this guide provide a foundation for researchers and
professionals working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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